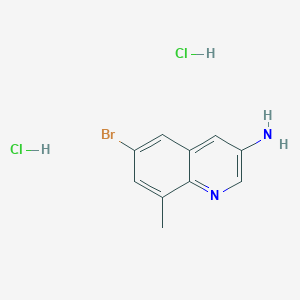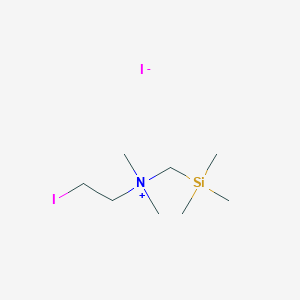
Ergocornine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergocornine mesylate is a crystalline ergopeptine and one of the ergot alkaloids derived from the fungus Claviceps purpurea. It is known for its significant pharmacological effects, particularly as a dopamine receptor agonist. This compound is a part of the ergoloid mesylate mixture, which includes other ergot derivatives like dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergocornine mesylate is synthesized from the crude extract of ergot. The process involves the hydrogenation of the double bonds in lysergic acid, leading to the formation of dihydroergocornine. This compound is then purified and converted into its mesylate form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the ergot alkaloids. The purified ergocornine is then subjected to hydrogenation and mesylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Ergocornine mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Hydrogenation of lysergic acid to form dihydroergocornine.
Substitution: Mesylation to form this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methanesulfonyl chloride for mesylation
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Dihydroergocornine.
Substitution: this compound
Scientific Research Applications
Ergocornine mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of ergot alkaloids.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Studied for its potential use in treating cognitive decline and other neurological conditions.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Ergocornine mesylate exerts its effects primarily through its action on dopamine receptors. It acts as a partial agonist/antagonist of adrenergic, dopaminergic, and serotonergic receptors. This dual action helps in modulating neurotransmitter levels and improving cognitive functions. The compound also exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure .
Comparison with Similar Compounds
- Ergocristine
- Ergocryptine
- Ergotamine
- Lysergic Acid
Comparison: Ergocornine mesylate is unique due to its specific receptor activity and pharmacological profile. While other ergot alkaloids like ergotamine and lysergic acid also interact with neurotransmitter systems, this compound’s combination of dopamine receptor agonism and its inclusion in the ergoloid mesylate mixture make it particularly valuable in treating cognitive decline and other neurological conditions .
Properties
CAS No. |
2207-69-4 |
|---|---|
Molecular Formula |
C32H43N5O8S |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23-,24+,26-,30-,31+;/m1./s1 |
InChI Key |
JSSWJSBXBKEBMS-JDFJKJGNSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)





![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)


